![molecular formula C12H4Br2O3 B14657572 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione CAS No. 42523-61-5](/img/structure/B14657572.png)
5,8-Dibromonaphtho[2,3-c]furan-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dibromonaphtho[2,3-c]furan-1,3-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthofurans, which are characterized by a fused ring system containing both naphthalene and furan moieties. The presence of bromine atoms at positions 5 and 8 further enhances its reactivity and potential utility in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the formation of the naphthofuran core, followed by selective bromination. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and physical properties.
Cycloaddition Reactions: The furan ring can participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthofuran derivatives, while oxidation and reduction can lead to quinones or hydroquinones .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices
作用機序
The mechanism by which 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione exerts its effects is largely dependent on its interaction with specific molecular targets. The bromine atoms enhance its electrophilic character, making it reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations and biological interactions. The compound may also interact with cellular components, leading to potential therapeutic effects .
類似化合物との比較
Naphtho[2,3-c]furan-1,3-dione: Lacks the bromine atoms, resulting in different reactivity and applications.
5,8-Dihydroxynaphtho[2,3-c]furan-1,3-dione:
Naphtho[2,3-c]thiophene-1,3-dione: Features a sulfur atom in place of the oxygen in the furan ring, leading to distinct electronic and structural characteristics
Uniqueness: The presence of bromine atoms in 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science .
特性
CAS番号 |
42523-61-5 |
|---|---|
分子式 |
C12H4Br2O3 |
分子量 |
355.97 g/mol |
IUPAC名 |
5,8-dibromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H4Br2O3/c13-9-1-2-10(14)6-4-8-7(3-5(6)9)11(15)17-12(8)16/h1-4H |
InChIキー |
BISXEJKYEGYQKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=C3C(=CC2=C1Br)C(=O)OC3=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
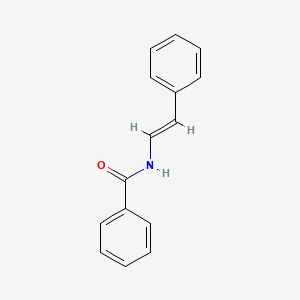
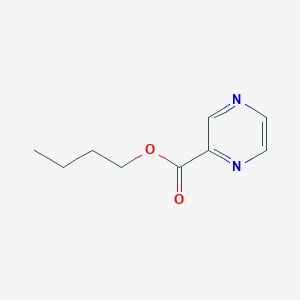

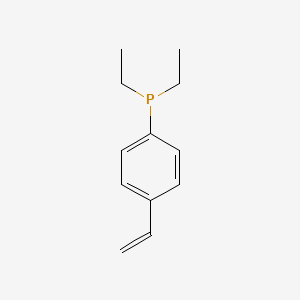
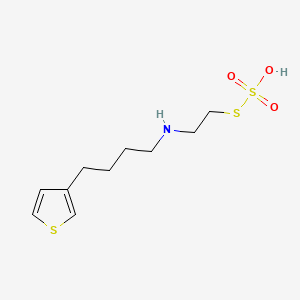
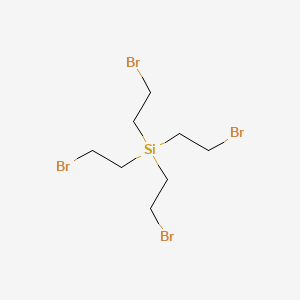
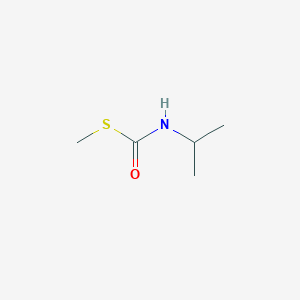
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
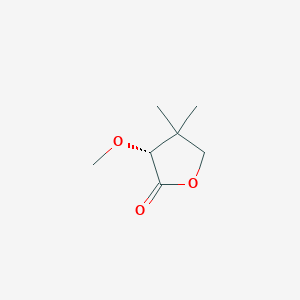
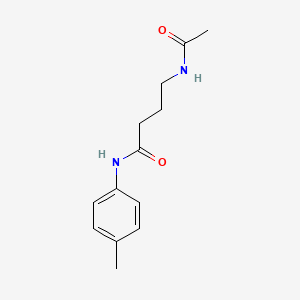
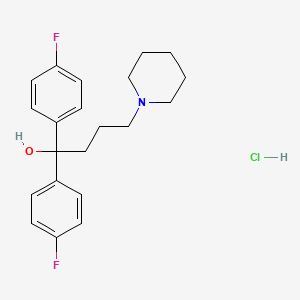
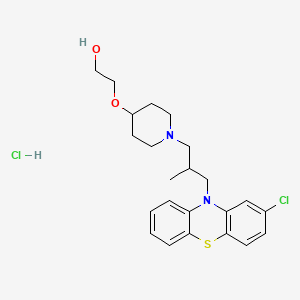
![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)
